molecular formula C20H18N6O3 B2616450 4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide CAS No. 2034548-94-0

4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide

Cat. No.: B2616450
CAS No.: 2034548-94-0
M. Wt: 390.403
InChI Key: HLPKEYDTCWNBCA-UHFFFAOYSA-N
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Description

4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a chromene ring, a triazolopyridazine moiety, and a pyrrolidine ring

Preparation Methods

The synthesis of 4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the chromene ring, followed by the introduction of the triazolopyridazine moiety and the pyrrolidine ring. The final step involves the formation of the carboxamide group.

    Chromene Ring Formation: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Triazolopyridazine Moiety Introduction: The triazolopyridazine moiety is introduced through a series of reactions, including the formation of a hydrazine derivative, followed by cyclization with a nitrile compound.

    Pyrrolidine Ring Addition: The pyrrolidine ring is added through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the triazolopyridazine intermediate.

    Carboxamide Formation: The final step involves the reaction of the intermediate compound with an amine derivative to form the carboxamide group.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs. This can include the use of alternative reagents, catalysts, and reaction conditions.

Chemical Reactions Analysis

4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazolopyridazine moiety, resulting in the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring, where various substituents can be introduced.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects.

    Enzyme Inhibition: The compound can inhibit the activity of specific enzymes, such as kinases and proteases, by binding to their active sites and preventing substrate binding.

    Receptor Modulation: It can also interact with receptors, such as G-protein-coupled receptors (GPCRs), altering their signaling pathways and leading to changes in cellular responses.

    Pathway Involvement: The compound is involved in various cellular pathways, including apoptosis, cell cycle regulation, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

    Triazolopyridazine Derivatives: These compounds share the triazolopyridazine moiety and exhibit similar biological activities, including enzyme inhibition and receptor modulation.

    Chromene Derivatives: Compounds with a chromene ring are known for their antioxidant and anticancer properties, making them valuable in medicinal chemistry.

    Pyrrolidine Derivatives: Pyrrolidine-containing compounds are widely studied for their potential as bioactive molecules, particularly in the development of new drugs.

Properties

IUPAC Name

4-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c27-14-11-16(29-15-6-2-1-5-13(14)15)20(28)21-12-19-23-22-17-7-8-18(24-26(17)19)25-9-3-4-10-25/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPKEYDTCWNBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC(=O)C5=CC=CC=C5O4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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